molecular formula C13H8ClN3OS B2742266 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-58-7

4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2742266
CAS No.: 1003159-58-7
M. Wt: 289.74
InChI Key: DZZLKYRVDSWFTR-UHFFFAOYSA-N
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Description

4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of thienopyrimidines.

Biochemical Analysis

Biochemical Properties

It has been reported that thieno[2,3-d]pyrimidin-4-amine derivatives, a related class of compounds, have been docked against the acetyl-CoA carboxylase enzyme . This suggests that 4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide might interact with this enzyme or similar biomolecules, potentially influencing biochemical reactions.

Cellular Effects

Related thieno[2,3-d]pyrimidin-4-amine derivatives have demonstrated moderate antimicrobial activity against various bacteria and fungi . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to interact with the acetyl-CoA carboxylase enzyme . This interaction could potentially lead to changes in enzyme activity, binding interactions with other biomolecules, and alterations in gene expression.

Preparation Methods

The synthesis of 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to obtain thieno[2,3-d]pyrimidin-4-ones . . Industrial production methods may involve optimization of these steps to improve yield and efficiency.

Chemical Reactions Analysis

4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, chlorinating agents, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives:

Properties

IUPAC Name

4-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZLKYRVDSWFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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